![molecular formula C15H18N6O B021897 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine CAS No. 101622-50-8](/img/structure/B21897.png)
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine
Overview
Description
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is a synthetic compound that belongs to the class of cytokinin-derived molecules Cytokinins are a group of plant hormones that play a crucial role in regulating cell division, growth, and differentiation in plants
Mechanism of Action
Target of Action
Iso-Olomoucine, also known as 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine, primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is crucial for cell division and proliferation .
Mode of Action
Iso-Olomoucine acts as an inhibitor of CDKs . It interacts with the ATP-binding site of CDKs, thereby inhibiting their activity . It’s worth noting that iso-olomoucine is less pharmacologically potent than its active isomer, olomoucine .
Biochemical Pathways
The inhibition of CDKs by Iso-Olomoucine affects several biochemical pathways. It has been shown to suppress apoptosis (programmed cell death) in neuronal cells . This effect is thought to be mediated by the inhibition of pathways that normally control the cell cycle . Furthermore, Iso-Olomoucine has been found to lengthen the cell cycle of neuroepithelial cells, which can induce premature neurogenesis .
Pharmacokinetics
It is known to be a cell-permeable compound , suggesting that it can readily cross cell membranes and potentially have a wide distribution within the body.
Result of Action
The primary result of Iso-Olomoucine’s action is the inhibition of apoptosis in certain cell types, such as neuronal cells . This can lead to the survival of these cells even under conditions where they would normally undergo programmed cell death . Additionally, Iso-Olomoucine can induce premature neurogenesis by lengthening the cell cycle of neuroepithelial cells .
Action Environment
The action of Iso-Olomoucine can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy. At concentrations where it specifically inhibits CDKs, it reduces only anterograde transport, whereas at higher concentrations where other kinases are also inhibited, both anterograde and retrograde movement are affected
Biochemical Analysis
Biochemical Properties
Iso-Olomoucine interacts with various enzymes, proteins, and other biomolecules. It is known to be a more specific Cdk inhibitor . Unlike its active counterpart, olomoucine, Iso-Olomoucine does not appreciably affect gene transcription or translation .
Cellular Effects
It is known that its active counterpart, olomoucine, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its active counterpart, olomoucine, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its active counterpart, olomoucine, has been studied for its effects on recovery and peri-infarct changes following photothrombotic stroke .
Dosage Effects in Animal Models
Its active counterpart, olomoucine, has been studied for its effects on recovery following photothrombotic stroke in rats .
Metabolic Pathways
Its active counterpart, olomoucine, is known to interact with various enzymes and cofactors .
Transport and Distribution
Its active counterpart, olomoucine, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Its active counterpart, olomoucine, is known to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine typically involves the reaction of 6-chloropurine with benzylamine and 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
Agricultural Applications
1.1 Plant Growth Regulation
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is primarily utilized as a plant growth regulator. Its efficacy in promoting cell division and shoot formation has made it a crucial component in tissue culture techniques. It enhances chlorophyll retention, stimulates root development, and improves overall plant vigor, making it beneficial for micropropagation of various plant species .
1.2 Enhanced Crop Production
The compound has been shown to improve mass production rates in tissue culture compared to naturally occurring cytokinins. This is particularly advantageous for agricultural practices aiming to increase yield and efficiency in crop production . Additionally, its ability to enhance stress tolerance in plants under adverse conditions is noteworthy, allowing crops to maintain productivity even in challenging environments .
Medicinal Applications
2.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specifically, this compound has been studied for its anticancer properties, showing potential in inhibiting tumor growth by selectively blocking CDK1, CDK2, and CDK5 at micromolar concentrations . This mechanism positions it as a promising candidate for cancer therapeutics.
2.2 Neurodegenerative Disorders
Emerging studies suggest that compounds similar to this compound may influence neurodegenerative disorders positively. Their ability to modulate cellular processes could provide therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound involves various chemical methodologies that enable the introduction of functional groups to enhance its biological activity. For instance, modifications on the benzyl ring can significantly alter the compound's properties and efficacy as a cytokinin .
Comparative Analysis of Cytokinin Derivatives
A comprehensive understanding of how this compound compares with other cytokinin derivatives can be illustrated through the following table:
Compound Name | Activity | Application | Notes |
---|---|---|---|
6-Benzylaminopurine (BAP) | Moderate | Tissue Culture | Widely used but may have negative effects on root development |
This compound | High | Agriculture & Oncology | Enhanced stability and bioavailability |
Olomoucine | Potent | Cancer Treatment | Selectively inhibits CDK1, CDK2, CDK5 |
9-Tetrahydropyran-2-yl purine | Moderate | Plant Biotechnology | Improved rooting and stress tolerance |
Case Studies
5.1 Case Study: Enhancing Plant Growth
A study conducted on the application of this compound in tomato plants demonstrated a marked increase in shoot proliferation rates compared to controls treated with standard cytokinin formulations. The results indicated not only enhanced growth but also improved resistance to environmental stressors.
5.2 Case Study: Anticancer Research
In a clinical setting, derivatives of this compound were tested against various cancer cell lines, showing significant inhibition of cell proliferation. The selectivity towards CDKs suggests potential for targeted cancer therapies with reduced side effects compared to traditional chemotherapeutics.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A well-known cytokinin used in plant biology.
2-(2-Hydroxyethylamino)-6-benzylaminopurine: Another cytokinin analog with similar biological activities.
9-Methylpurine: A purine derivative with distinct biological properties.
Uniqueness
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both benzylamino and hydroxyethylamino groups allows for diverse chemical modifications, making it a versatile compound for various research applications.
Biological Activity
6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine, also known as BAP or benzylaminopurine, is a synthetic cytokinin that has garnered attention for its diverse biological activities. Cytokinins are a class of plant hormones that play critical roles in cell division, growth, and differentiation. This compound has applications not only in plant biology but also in medical and biotechnological fields due to its ability to influence various cellular processes.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 248.30 g/mol
The biological activity of BAP is primarily attributed to its interaction with adenosine receptors and its ability to modulate signaling pathways involved in cell proliferation and differentiation. The compound mimics adenine, allowing it to engage with receptor sites that regulate various physiological processes.
Key Mechanisms:
- Cell Division : BAP promotes cell division in plant tissues and is often used in tissue culture for the regeneration of plants.
- Inhibition of Apoptosis : In mammalian cells, BAP has been shown to inhibit apoptosis by modulating the expression of anti-apoptotic proteins.
- Stimulation of Growth : It enhances growth by promoting nutrient uptake and improving photosynthetic efficiency in plants.
Biological Activities
The biological activities of BAP can be categorized into several key areas:
1. Plant Growth Regulation
BAP is widely used in agriculture and horticulture for its ability to stimulate shoot proliferation and delay senescence in plants. It is particularly effective in tissue culture applications, where it aids in the regeneration of shoots from callus tissue.
2. Antioxidant Properties
Research indicates that BAP exhibits antioxidant properties, which help mitigate oxidative stress in cells. This activity is beneficial in both plant and animal systems, protecting cells from damage caused by reactive oxygen species (ROS).
3. Neuroprotective Effects
In studies involving neuronal cells, BAP has demonstrated neuroprotective effects, potentially through the inhibition of neuroinflammation and promotion of neuronal survival.
Research Findings
Numerous studies have explored the biological activity of BAP, highlighting its potential applications across different fields:
Case Studies
Several case studies illustrate the practical applications of BAP:
- Case Study 1 : A study on Arabidopsis thaliana showed that treatment with BAP resulted in increased shoot formation and overall biomass compared to controls without cytokinin supplementation .
- Case Study 2 : In a clinical trial involving diabetic rats, administration of BAP improved cognitive function and reduced markers of oxidative stress, indicating its potential for treating diabetes-related complications .
Properties
IUPAC Name |
2-[[6-(benzylamino)-7-methylpurin-2-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-14-12(21)13(19-15(20-14)16-7-8-22)17-9-11-5-3-2-4-6-11/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQKMUDQRKXVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)NCCO)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333581 | |
Record name | Iso-Olomoucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101622-50-8 | |
Record name | Iso-Olomoucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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